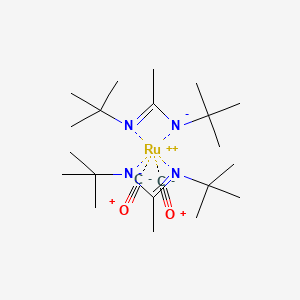
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is a chemical compound used primarily as a precursor in the deposition of ruthenium thin films. This compound is particularly significant in the field of microelectronics due to its ability to form highly conductive, dense, and pure thin films .
作用机制
Target of Action
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is primarily used as a precursor for the deposition of ruthenium-containing thin films . These thin films are used in various applications in microelectronics, such as electrodes for dynamic random access memories and metal-oxide-semiconductor field effect transistors .
Mode of Action
The compound interacts with its targets through a process known as Atomic Layer Deposition (ALD). In this process, the first amidine ligand of the compound can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can also react with the adjacent sulfhydryl group to generate a molecule, which can strongly interact with the atom on the surface and be difficult to be desorbed .
Biochemical Pathways
The compound affects the atomic layer deposition pathway. In the subsequent reaction, the generated molecule can be exchanged with the precursor . Ultimately, the molecule can be desorbed and the precursor can be dissociated to form two sulfhydrylated groups on the surface .
Pharmacokinetics
Its properties such as air sensitivity, moisture sensitivity, melting point, and vapor pressure are crucial for its function .
Result of Action
The result of the compound’s action is the deposition of highly conductive, dense, and pure ruthenium thin films . These films are very conformal, with 80% step coverage over holes with high aspect ratios .
Action Environment
The action of the compound is influenced by environmental factors such as oxygen exposure. When oxygen exposure approaches a certain threshold, highly conductive, dense, and pure thin films can be deposited . When the oxygen exposure exceeds this threshold, the film peels off due to the recombinative desorption of o2 at the film/substrate interface .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl typically involves the reaction of ruthenium chloride with N,N-di-t-butylacetamidine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反应分析
Types of Reactions
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form ruthenium oxides.
Reduction: It can be reduced to form lower oxidation state ruthenium complexes.
Substitution: Ligand substitution reactions can occur, where the amidinate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Reducing agents such as hydrogen or ammonia are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like phosphines or carbonyls.
Major Products
Oxidation: Ruthenium dioxide (RuO2).
Reduction: Lower oxidation state ruthenium complexes.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
科学研究应用
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is widely used in scientific research, particularly in the following areas:
Chemistry: As a precursor for the deposition of ruthenium thin films via atomic layer deposition (ALD) and chemical vapor deposition (CVD).
Medicine: Research into ruthenium complexes as potential anticancer agents.
Industry: Used in the microelectronics industry for the production of electrodes, capacitors, and other electronic components
相似化合物的比较
Similar Compounds
- Bis(N,N-di-t-butylacetamidinato)nickel(II)
- Bis(N,N-di-t-butylacetamidinato)platinum(II)
- Bis(N,N-di-t-butylacetamidinato)palladium(II)
Uniqueness
Bis(N,N-di-t-butylacetamidinato)ruthenium(II) dicarbonyl is unique due to its high thermal stability and ability to form highly conductive and pure ruthenium thin films. Compared to similar compounds, it offers better performance in terms of film quality and deposition efficiency, making it a preferred choice in the microelectronics industry .
属性
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;carbon monoxide;ruthenium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.2CO.Ru/c2*1-8(11-9(2,3)4)12-10(5,6)7;2*1-2;/h2*1-7H3;;;/q2*-1;;;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTPFYAVSNZFFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[C-]#[O+].[C-]#[O+].[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42N4O2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














